5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde
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Overview
Description
5-[2-(Trimethylsilyl)ethynyl]furan-2-carbaldehyde is an organic compound characterized by the presence of a furan ring substituted with a trimethylsilyl-ethynyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Sonogashira coupling reaction, where a furan-2-carbaldehyde derivative is reacted with a trimethylsilyl-acetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up palladium-catalyzed cross-coupling reactions apply. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the desired product’s quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: 5-[2-(trimethylsilyl)ethynyl]furan-2-carboxylic acid.
Reduction: 5-[2-(trimethylsilyl)ethynyl]furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active molecules.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can participate in various chemical reactions to form more complex structures. The trimethylsilyl-ethynyl group can undergo desilylation to generate a reactive acetylene moiety, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
5-Ethynylfuran-2-carbaldehyde: Lacks the trimethylsilyl group, making it less stable and more reactive.
5-(Trimethylsilyl)furan-2-carbaldehyde: Lacks the ethynyl group, resulting in different reactivity and applications.
Uniqueness
5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde is unique due to the presence of both the trimethylsilyl-ethynyl group and the furan-2-carbaldehyde moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research.
Properties
CAS No. |
815609-95-1 |
---|---|
Molecular Formula |
C10H12O2Si |
Molecular Weight |
192.3 |
Purity |
95 |
Origin of Product |
United States |
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